molecular formula C15H23NO2 B14837297 4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine

4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine

Cat. No.: B14837297
M. Wt: 249.35 g/mol
InChI Key: HFDZYIATGTYGAW-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine is a complex organic compound characterized by its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl bromide, followed by cyclopropanation and isopropylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxy-3-cyclopropoxy-5-isopropylpyridine
  • 4-Tert-butylpyridine
  • 3-Cyclopropoxy-2-isopropylpyridine

Uniqueness

4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO2/c1-10(2)13-14(17-11-6-7-11)12(8-9-16-13)18-15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

HFDZYIATGTYGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)OC(C)(C)C

Origin of Product

United States

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